molecular formula C15H16ClNO B2363878 2-Chloro-N-(naphthalen-1-YL)-N-propylacetamide CAS No. 1397196-66-5

2-Chloro-N-(naphthalen-1-YL)-N-propylacetamide

Cat. No.: B2363878
CAS No.: 1397196-66-5
M. Wt: 261.75
InChI Key: ZAOVOWDWIFZILA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(naphthalen-1-YL)-N-propylacetamide is an organic compound with a molecular formula of C15H16ClNO It is a derivative of acetamide, featuring a naphthalene ring, a chlorine atom, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(naphthalen-1-YL)-N-propylacetamide typically involves the reaction of 2-chloroacetamide with naphthalene and propylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(naphthalen-1-YL)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Naphthyl derivatives with additional functional groups.

    Reduction: Amine derivatives of the original compound.

    Substitution: Compounds with different substituents replacing the chlorine atom.

Scientific Research Applications

2-Chloro-N-(naphthalen-1-YL)-N-propylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(naphthalen-1-YL)-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(naphthalen-1-YL)acetamide: Similar structure but lacks the propyl group.

    2-Chloro-N-(naphthalen-1-YL)propanamide: Similar structure but with a different alkyl chain length.

Uniqueness

2-Chloro-N-(naphthalen-1-YL)-N-propylacetamide is unique due to the presence of both the naphthalene ring and the propyl group, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

2-chloro-N-naphthalen-1-yl-N-propylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-2-10-17(15(18)11-16)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOVOWDWIFZILA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CC=CC2=CC=CC=C21)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.